

In Vivo Sources and Expression of PCTR3, CTRP3, and TRPC3: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PCTR3

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vivo sources, expression patterns, and signaling pathways of three distinct biomolecules: Protectin Conjugate in Tissue Regeneration 3 (**PCTR3**), C1q/TNF-related Protein 3 (CTRP3), and Transient Receptor Potential Canonical 3 (TRPC3). While the initial query focused on "**PCTR3**," the existing scientific literature suggests a high probability of a typographical error, with "CTRP3" and "TRPC3" being more extensively researched proteins of significant interest to the scientific community. This guide addresses all three molecules to ensure a thorough and relevant resource. We delve into quantitative expression data across various tissues and cell types, provide detailed experimental protocols for their detection and quantification, and illustrate their key signaling pathways using logical diagrams.

Protectin Conjugate in Tissue Regeneration 3 (PCTR3)

PCTR3 is a specialized pro-resolving mediator (SPM) synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).^{[1][2]} SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation and promote tissue repair.

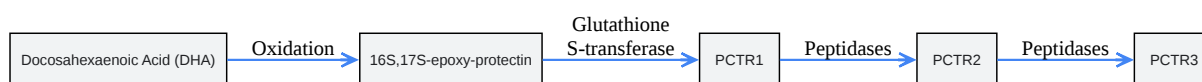
In Vivo Sources and Expression of PCTR3

PCTR3 has been identified in vivo in models of infection and inflammation. Its presence is often localized to sites of active inflammation and resolution.

- Immune Cells: **PCTR3** is produced by macrophages, particularly M1 and M2 phenotypes differentiated from human monocytes.
- Tissues: It has been detected in infected mouse spleens and resolving exudates.[1] **PCTR3** has also been found in isolated human spleen and in the plasma of individuals with sepsis. [1]

PCTR3 Biosynthesis Pathway

PCTR3 is formed through a series of enzymatic reactions originating from DHA.



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Caption: Biosynthesis pathway of **PCTR3** from DHA.

C1q/TNF-related Protein 3 (CTRP3)

CTRP3, also known as cartducin or cartonectin, is a secreted protein and a member of the C1q/TNF-related protein family. It is recognized for its roles in metabolism and inflammation.

In Vivo Sources and Expression of CTRP3

CTRP3 is expressed in a variety of tissues in both humans and mice, with adipose tissue being a primary source in rodents.

Table 1: Quantitative Expression of CTRP3 mRNA in Human Tissues

Tissue	Relative Expression Level	Reference
Adipose Tissue	High	[3]
Pancreas	Detectable	[3]
Small Intestine	Detectable	[3]
Colon	Detectable	[3]
Brain	Low	[3]
Kidney	Low	[3]
Thymus	Low	[3]
Ovary	Low	[3]

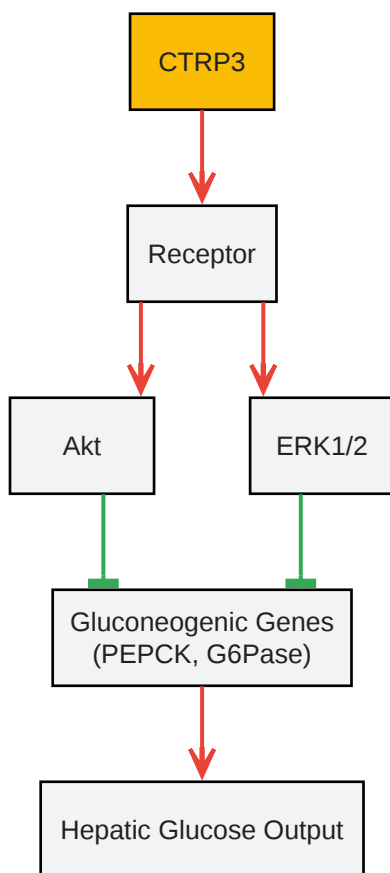
Table 2: Quantitative Expression of CTRP3 mRNA and Protein in Mouse Tissues

Tissue	Relative Expression Level	Reference
Adipose Tissue (visceral)	High	[4]
Mesenteric Fat	High	
Colon	High	
Terminal Ileum	Medium	
Intestinal Epithelial Cells	Present	
Intestinal Smooth Muscle Cells	Present	

CTRP3 Signaling Pathways

CTRP3 exerts its biological effects through the activation of several key signaling pathways, primarily impacting glucose metabolism and inflammatory responses.

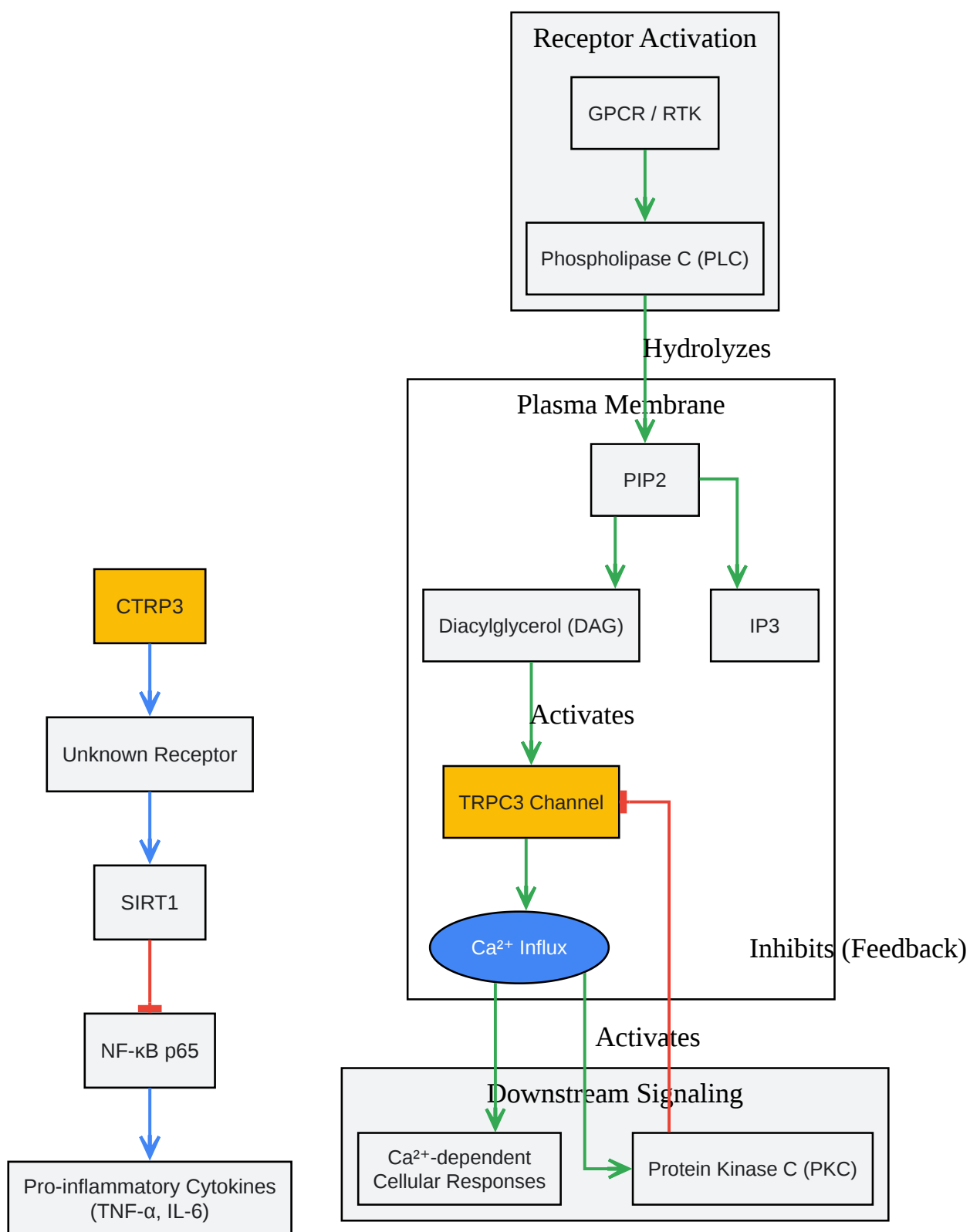
In the liver, CTRP3 has been shown to suppress gluconeogenesis.[3]



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Caption: CTRP3 signaling in hepatocytes to reduce glucose output.

CTRP3 has demonstrated anti-inflammatory effects in the context of intestinal inflammation.



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- To cite this document: BenchChem. [In Vivo Sources and Expression of PCTR3, CTRP3, and TRPC3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026358#in-vivo-sources-and-expression-of-pctr3>]

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